molecular formula C12H13NO2 B12583619 7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine CAS No. 263544-13-4

7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine

Cat. No.: B12583619
CAS No.: 263544-13-4
M. Wt: 203.24 g/mol
InChI Key: HVXWBKJQQGEKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is a heterocyclic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Another approach includes the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis (MWI) can also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is unique due to its specific combination of the benzofuran and tetrahydropyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

263544-13-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine

InChI

InChI=1S/C12H13NO2/c1-14-8-2-3-9-10-4-5-13-7-12(10)15-11(9)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

HVXWBKJQQGEKMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)CNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.